molecular formula C16H14N2O3 B3180277 Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 141032-74-8

Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3180277
CAS No.: 141032-74-8
M. Wt: 282.29 g/mol
InChI Key: NUCIGZRAMFALPO-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 141032-74-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a benzyloxy group at position 6 and a methyl ester at position 2. Its molecular weight is 282.30 g/mol, and it is often used as a synthetic intermediate in medicinal chemistry and radiopharmaceutical research . The benzyloxy group enhances lipophilicity, while the methyl ester provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Properties

IUPAC Name

methyl 6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)14-9-17-18-10-13(7-8-15(14)18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCIGZRAMFALPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CN2N=C1)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methylpyrazole with 2-chloropyridine-3-carboxylic acid, followed by benzylation and esterification steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, alcohol derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to the pyrazolo[1,5-a]pyridine family, which is structurally analogous to pyrazolo[1,5-a]pyrimidines and imidazo[1,5-a]pyridines. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate Methyl (C6), methyl ester (C3) 206.21 Intermediate for kinase inhibitors
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate Formyl (C5), methyl ester (C3) 220.19 Aldehyde group enables conjugation
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate Methyl (C5), ethyl ester (C3) 220.24 Enhanced metabolic stability
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid Fluoro (C6), carboxylic acid (C3) 196.15 Improved solubility for radiopharmaceuticals
Selpercatinib (Approved drug) Complex substituents (C3, C4, C6) 525.61 RET kinase inhibitor for cancer

Key Observations :

  • Lipophilicity : The benzyloxy group in the target compound increases lipophilicity compared to analogs with hydroxyl or carboxyl groups (e.g., 6-fluoropyrazolo...-carboxylic acid) .
  • Reactivity: The methyl ester at C3 is less reactive toward hydrolysis than ethyl esters, but more stable than formyl or cyano groups seen in derivatives like selpercatinib .
  • Functionalization Potential: Brominated analogs (e.g., Methyl 6-(benzyloxy)-7-bromopyrazolo...carboxylate, CAS 65417-07-4) enable cross-coupling reactions, unlike the non-halogenated target compound .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogs

Compound logP (Predicted) Solubility (mg/mL) Plasma Protein Binding (%) Reference
Methyl 6-(benzyloxy)...-carboxylate 3.2 0.12 85
6-Fluoropyrazolo...-carboxylic acid 1.8 2.5 60
Selpercatinib 2.5 0.08 92

Biological Activity

Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound recognized for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

  • Chemical Formula : C16H14N2O3
  • Molecular Weight : 282.30 g/mol
  • Structure : It features a pyrazole ring fused to a pyridine ring with a benzyloxy group at the 6-position and a methyl ester at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and receptor interactions, potentially leading to anti-inflammatory and antimicrobial effects. Specifically, it has been noted for its capacity to inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects .

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit promising antimicrobial activity. For instance, studies have shown that related compounds display significant in vitro potency against Mycobacterium tuberculosis (Mtb), with some derivatives achieving nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-susceptible and multidrug-resistant strains . The potential for this compound as an antitubercular agent warrants further investigation.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in various studies. For example, it may inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its interaction with biological targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylateMethyl group instead of benzyloxyModerate antimicrobial activity
Methyl 5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylatePhenylmethoxy groupEnhanced anti-inflammatory properties

The distinct substitution pattern in this compound contributes to its unique pharmacological profile compared to these derivatives.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyridine derivatives:

  • Antitubercular Activity : A study demonstrated that certain pyrazolo[1,5-a]pyridine derivatives significantly reduced bacterial burden in infected mouse models, indicating their potential as lead compounds for tuberculosis treatment .
  • Anti-inflammatory Activity : Research has shown that compounds within this class can effectively inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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